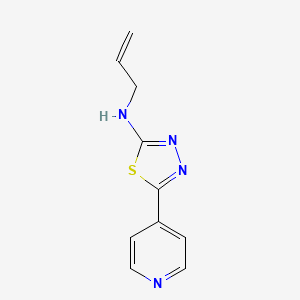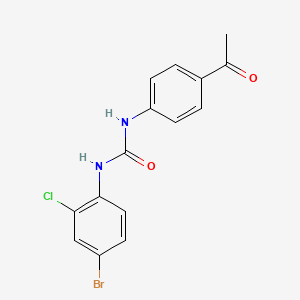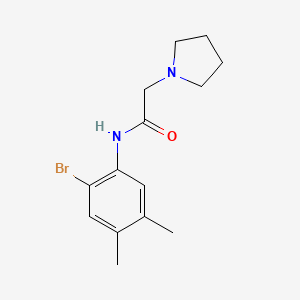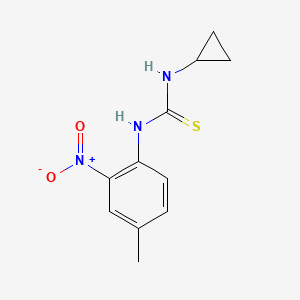![molecular formula C17H28N2O2S B4735380 N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4735380.png)
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide, also known as AZD-3965, is a selective inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across the cell membrane. AZD-3965 has been shown to have potential in the treatment of cancer, as it can inhibit the uptake of lactate by cancer cells, leading to their death.
Wirkmechanismus
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide inhibits the transport of lactate and other monocarboxylates across the cell membrane by binding to MCT1. This leads to a decrease in intracellular lactate levels, which can induce apoptosis in cancer cells. Additionally, the inhibition of MCT1 can lead to a decrease in extracellular acidification, which can enhance the efficacy of other cancer therapies.
Biochemical and physiological effects:
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have minimal toxicity in preclinical models, with no significant effects on body weight or organ function. Additionally, N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide in lab experiments is its selectivity for MCT1, which allows for the specific inhibition of lactate uptake in cancer cells. However, one limitation of using N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide is its potential to induce resistance in cancer cells over time, as they may develop alternative mechanisms for lactate uptake.
Zukünftige Richtungen
Future research on N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide could focus on its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapy. Additionally, further studies could investigate the role of MCT1 in other diseases, such as metabolic disorders or neurodegenerative diseases. Finally, the development of more potent and selective MCT1 inhibitors could lead to the discovery of new therapeutic targets for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and glioblastoma. In these models, N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to inhibit lactate uptake by cancer cells, leading to their death. Additionally, N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-16-9-4-5-10-17(16)15-22(20,21)18-11-8-14-19-12-6-2-3-7-13-19/h4-5,9-10,18H,2-3,6-8,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKVQCOQIRASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCCN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B4735299.png)

![4-{4-(4-chlorophenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4735321.png)

![2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B4735341.png)
![3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4735345.png)
![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4735347.png)

![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)


amino]-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4735394.png)
![2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4735399.png)
